![molecular formula C10H11NS B094081 2,4,5-Trimethylphenyl isothiocyanate CAS No. 19241-18-0](/img/structure/B94081.png)
2,4,5-Trimethylphenyl isothiocyanate
Overview
Description
2,4,5-Trimethylphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is also known by other names such as 1-Isothiocyanato-2,4,5-trimethylbenzene .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylphenyl isothiocyanate consists of a benzene ring with three methyl groups and an isothiocyanate group attached . The IUPAC name for this compound is 1-isothiocyanato-2,4,5-trimethylbenzene .Physical And Chemical Properties Analysis
The molecular weight of 2,4,5-Trimethylphenyl isothiocyanate is 177.27 g/mol . It has a complexity of 196 and a topological polar surface area of 44.4 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
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Thiophene Synthesis
Isothiocyanates, including “2,4,5-Trimethylphenyl isothiocyanate”, have been used in the synthesis of thiophene derivatives . Thiophene derivatives are an important class of heterocyclic compounds applied in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science .
Organic Electronics
Thiophene derivatives, synthesized using isothiocyanates, are key materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics .
Pharmaceutical Applications
Some known drugs used for the treatment of major depressive disorder, type 2 diabetes, and heart disease, such as duloxetine, canagliflozin, and clopidogrel also have thiophene moiety in their structures . This suggests potential pharmaceutical applications of “2,4,5-Trimethylphenyl isothiocyanate” in drug synthesis.
Anticancer Activity
Compounds synthesized using isothiocyanates have been screened for anticancer activity against human cancer cell lines (HEPG2 and MCF7) . This indicates the potential use of “2,4,5-Trimethylphenyl isothiocyanate” in cancer research.
Antibacterial and Antifungal Properties
Synthesized compounds using isothiocyanates have shown excellent to good activity against Gram-negative microorganisms (Pseudomonas aeruginosa and Escherichia coli) and lower activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis). Additionally, these compounds showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Isothiocyanates, a class of compounds to which 2,4,5-Trimethylphenyl isothiocyanate belongs, are known to affect many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
properties
IUPAC Name |
1-isothiocyanato-2,4,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZONCTUVBZNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172828 | |
Record name | 2,4,5-Trimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenyl isothiocyanate | |
CAS RN |
19241-18-0 | |
Record name | 2,4,5-Trimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19241-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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